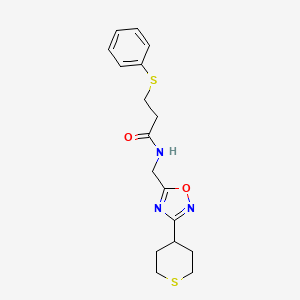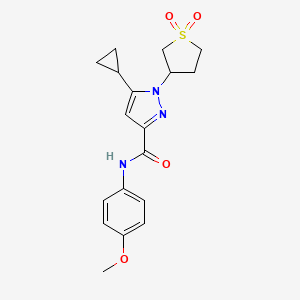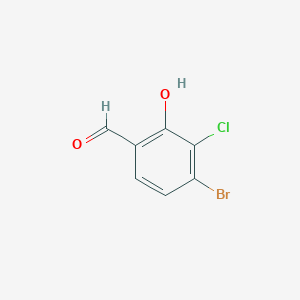![molecular formula C19H19ClF3N3O3 B2526818 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1226429-06-6](/img/structure/B2526818.png)
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H19ClF3N3O3 and its molecular weight is 429.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Occurrence and Toxicity
Research on compounds similar to N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, such as triclosan, indicates their widespread presence in the environment due to partial elimination in sewage treatment plants. These compounds have been detected in various environmental compartments, including sewage treatment plants, natural waters, and sediments, as well as in drinking water. The high hydrophobicity of such compounds allows them to accumulate in fatty tissues, leading to their detection in fish and human samples (Bedoux et al., 2012).
Toxicological Impact
The toxicity of similar environmental contaminants has been demonstrated towards aquatic organisms, with effects including cytotoxic, genotoxic, and endocrine disruptor impacts. The excessive use of these compounds raises concerns about the potential for increasing the risk of resistant bacteria strains (Bedoux et al., 2012).
Degradation and Transformation
Compounds like N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various degradation processes, potentially forming more toxic and persistent compounds. This includes transformation into chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation (Bedoux et al., 2012).
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O3/c1-26(2)16(14-5-3-4-6-15(14)20)11-24-17(27)18(28)25-12-7-9-13(10-8-12)29-19(21,22)23/h3-10,16H,11H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRIJEYPSJPIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526740.png)
![3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2526741.png)



![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)
![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)
![(3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one](/img/structure/B2526756.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2526758.png)
